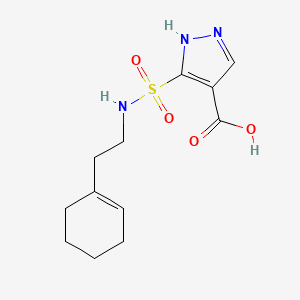

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

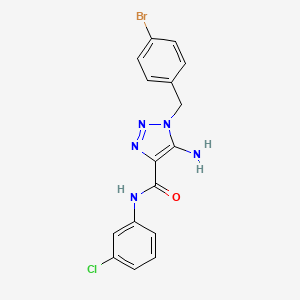

The compound 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant class of compounds known for various pharmacological activities. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into the structural and biological characteristics of related pyrazole derivatives. For instance, pyrazole derivatives have been investigated for their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various starting materials. In the case of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the starting material was synthesized through the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This process could be analogous to the synthesis of the compound , where a similar cyclocondensation might be employed, followed by modifications to introduce the sulfamoyl and cyclohexenyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. For example, the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, revealing crystallization in the monoclinic system and space group P21/n . These techniques would similarly be applicable to determine the molecular structure of the compound , providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, particularly those involving their functional groups. The sulfamoyl group in the compound of interest suggests potential reactivity related to sulfonamides, which are known for their medicinal properties. The biological evaluation of related compounds, such as the 1-(4-sulfamylphenyl) pyrazolines, indicates that these molecules can interact with enzymes like COX-2 and LOX, suggesting that the compound may also undergo biochemical reactions within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their functional groups and molecular structure. Techniques such as thermo gravimetric analysis can provide information on the thermal stability of these compounds . Additionally, the electronic properties, such as the HOMO-LUMO energy levels, can be studied using theoretical methods like density functional theory (DFT), which can predict the molecule's reactivity and interaction with biological targets . These analyses would be essential to understand the behavior of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid in various environments.

Applications De Recherche Scientifique

Cyclization and Derivative Synthesis

- A study explored the cyclization of related compounds to form various derivatives, such as 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid. These derivatives hold potential for further chemical synthesis (Wilamowski et al., 1995).

Precursor in Synthesis

- The compound has been used as a precursor in the synthesis of chemical hybridizing agents in wheat and barley. This suggests its utility in agricultural chemistry (Beck et al., 1988).

Cross-Coupling Reactions

- Research has utilized related compounds in Sonogashira-type cross-coupling reactions with alkynes to produce various pyrazoles. These reactions are significant in the field of organic chemistry (Arbačiauskienė et al., 2011).

Structural and Spectral Studies

- A study conducted experimental and theoretical investigations on a biologically important derivative, focusing on its NMR, FT-IR spectroscopy, and X-ray diffraction characteristics. Such studies are crucial for understanding the physical and chemical properties of these compounds (Viveka et al., 2016).

Biological Activity

- Several studies have investigated the potential biological activities of derivatives of this compound. For example, research on sulfonamide derivatives explored their inhibitory effects on human carbonic anhydrase isoenzymes, which could have implications in medicinal chemistry (Büyükkıdan et al., 2017).

Catalytic Applications

- The compound and its derivatives have been studied for their catalytic applications in various chemical reactions. This includes the synthesis of cinnamic acid derivatives and other compounds under mild and green conditions, highlighting its role in sustainable chemistry (Zolfigol et al., 2015).

Propriétés

IUPAC Name |

5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c16-12(17)10-8-13-15-11(10)20(18,19)14-7-6-9-4-2-1-3-5-9/h4,8,14H,1-3,5-7H2,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOQODOQLOZQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)